molecular formula C16H22ClNO3 B6647192 N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine

N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine

Cat. No. B6647192
M. Wt: 311.80 g/mol
InChI Key: NBIQRQGMIPACIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine involves the inhibition of specific enzymes and pathways involved in inflammatory and cancerous processes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and have been implicated in cancer development.
Biochemical and Physiological Effects:
N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory mediators, such as prostaglandins and cytokines, thereby reducing inflammation. It also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine. One potential direction is the investigation of its use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Another direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine involves the reaction of 2,2-dimethyloxan-4-amine with 5-chloro-2,3-dihydro-1,4-benzodioxin-7-carbaldehyde. The reaction is catalyzed by a base and carried out under specific conditions, resulting in the formation of the desired compound.

Scientific Research Applications

N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-16(2)9-12(3-4-21-16)18-10-11-7-13(17)15-14(8-11)19-5-6-20-15/h7-8,12,18H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIQRQGMIPACIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NCC2=CC3=C(C(=C2)Cl)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.